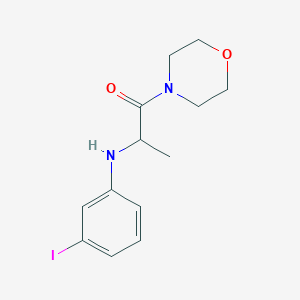
2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is an organic compound that features a cyclohexene ring, a thiophene ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Amine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the thiophene ring or the amine group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated amines or thiophene derivatives.
Substitution: Various substituted amines or thiophene compounds.
Applications De Recherche Scientifique
2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethanamine: Lacks the thiophene ring, making it less complex.
N-((5-methylthiophen-2-yl)methyl)ethan-1-amine: Lacks the cyclohexene ring, altering its chemical properties.
2-(Cyclohex-1-en-1-yl)-N-methylethan-1-amine: Similar structure but with a different substitution pattern.
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is unique due to the presence of both the cyclohexene and thiophene rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NS |
|---|---|
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H21NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h5,7-8,15H,2-4,6,9-11H2,1H3 |
Clé InChI |
UICJJKYELQRTOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CNCCC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















